

head-to-head comparison of 2-(4-Phenylthiazol-2-YL)acetic acid derivatives

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Compound of Interest

Compound Name: 2-(4-Phenylthiazol-2-YL)acetic acid

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A Head-to-Head Comparison of **2-(4-Phenylthiazol-2-YL)acetic Acid** Derivatives: A Guide for Researchers

The **2-(4-phenylthiazol-2-yl)acetic acid** scaffold is a promising privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their performance as anticancer, antifungal, and anti-inflammatory agents. The information herein is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Anticancer Activity

Derivatives of the 2-phenylthiazole core have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The *in vitro* anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the IC₅₀ values of various 2-phenylthiazole derivatives against different cancer cell lines. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental protocols.

Compound ID	Substitution on Phenyl Ring	Cancer Cell Line	IC50 (µM)	Reference
4c	4-Nitro	SKNMC (Neuroblastoma)	10.8 ± 0.08	[1]
4d	3-Chloro	Hep-G2 (Hepatocarcinoma a)	11.6 ± 0.12	[1]
Compound 21	4-Acetyl, Oxime	A549 (Lung Adenocarcinoma)	5.42	[2]
Compound 22	4-Acetyl, Oxime	A549 (Lung Adenocarcinoma)	2.47	[2]
3-fluoro analog	3-Fluoro (on a related carboxamide)	Multiple	< 10 µg/mL	[3]

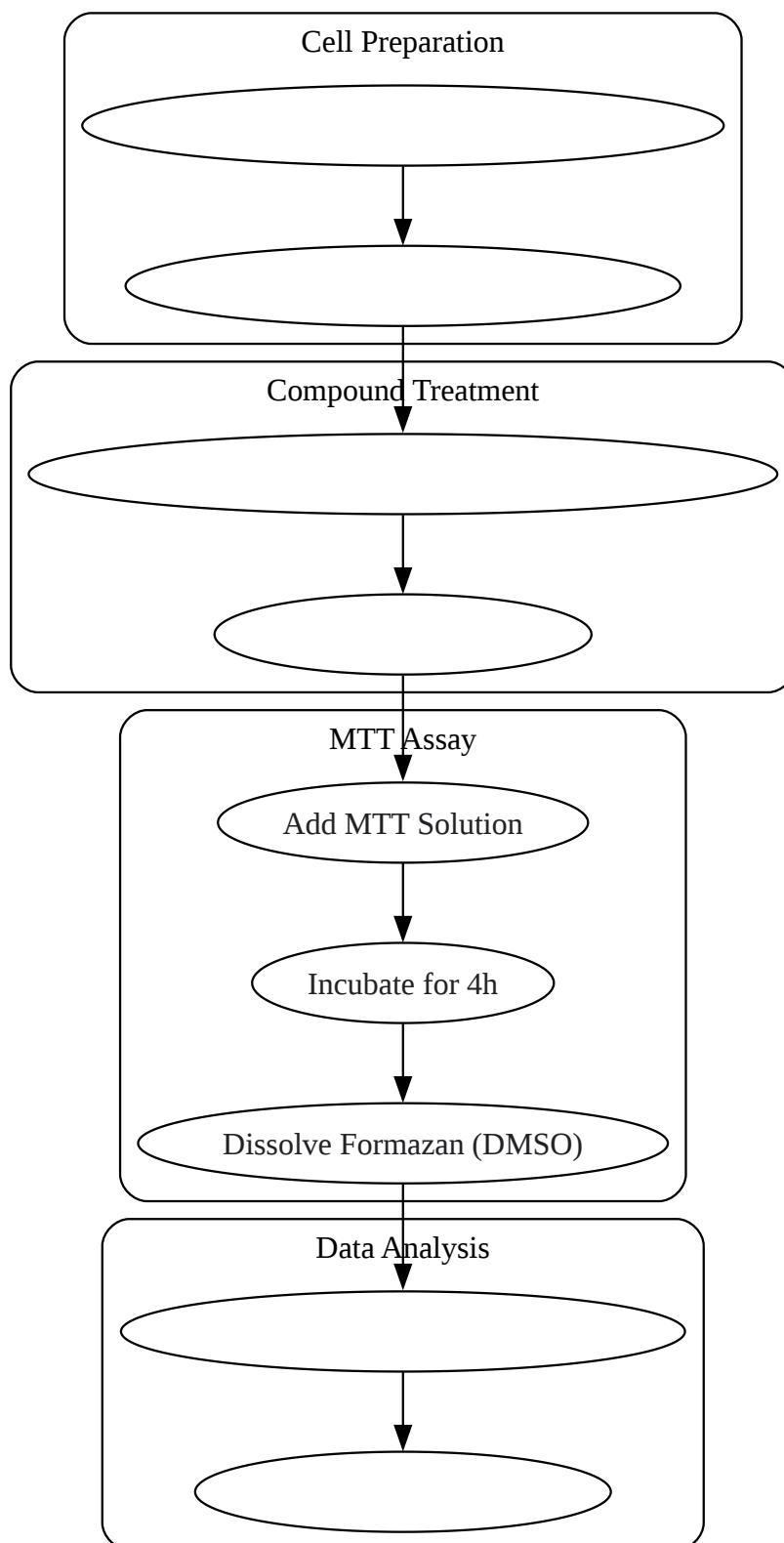
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

- Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the anticancer activity. For instance, an electron-withdrawing nitro group at the para position (compound 4c) demonstrated potent activity against the SKNMC cell line.[1]
- Oxime Moiety: The introduction of an oxime functional group to an acetylphenyl substituent, as seen in compounds 21 and 22, resulted in potent cytotoxicity against A549 lung cancer cells, with compound 22 showing an IC50 value superior to the standard chemotherapeutic agent cisplatin in that study.[2]
- Halogen Substitution: Halogen atoms, such as chlorine and fluorine, on the phenyl ring are often associated with enhanced cytotoxic activity.[1][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Human cancer cell lines (e.g., SK-N-MC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 25 μ M) and incubated for another 24-48 hours, depending on the cell line's doubling time.
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
- **Formazan Solubilization:** The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability versus the concentration of the compound.

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Antifungal Activity

Certain 2-phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14 α -demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. This makes them attractive candidates for the development of new antifungal agents.

Comparative In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a standard measure of in vitro antifungal activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ID	Fungal Strain	MIC (μ g/mL)	Reference
SZ-C14 (Lead Compound)	C. albicans & other pathogenic fungi	1–16	[4]
B9	7 common clinically susceptible fungal strains	Potent (specific values not provided in abstract)	[4]
B9	6 fluconazole-resistant fungal strains	Moderate (specific values not provided in abstract)	[4]

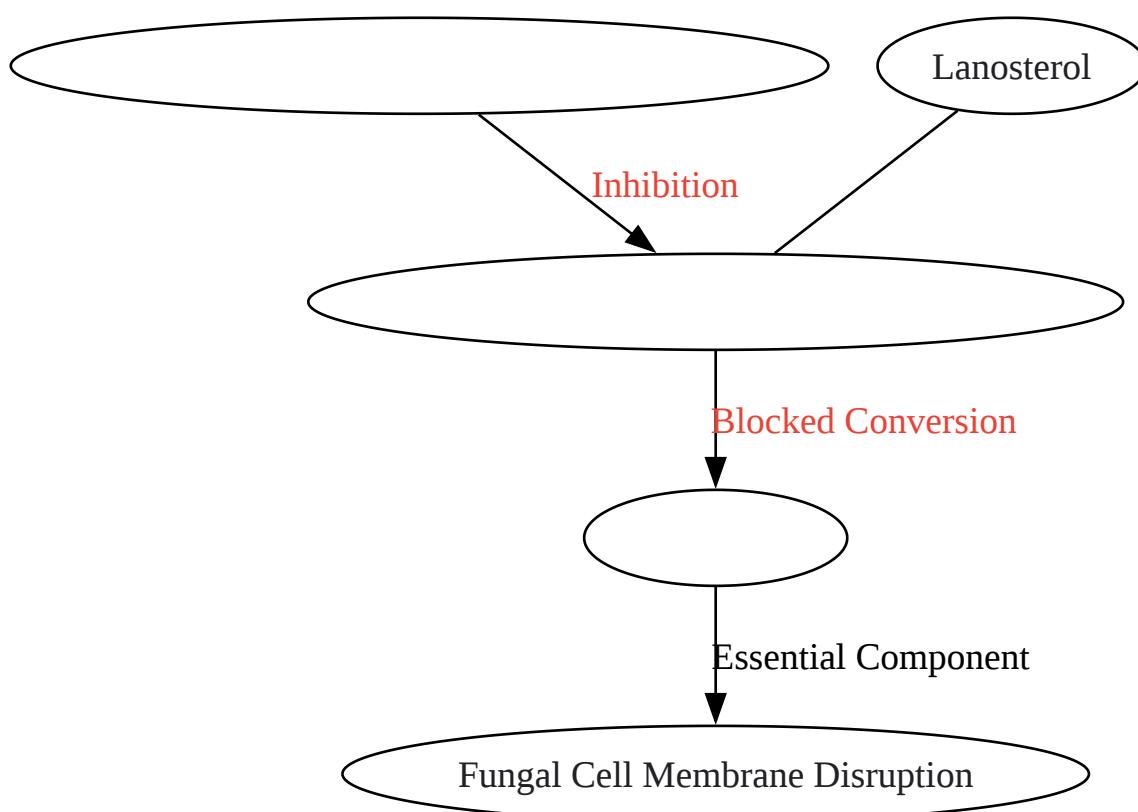
Structure-Activity Relationship (SAR) Summary for Antifungal Activity:

- Structural optimization of a lead compound (SZ-C14) with moderate antifungal activity led to the discovery of derivative B9 with potent activity against a range of susceptible and resistant fungal strains.^[4] This highlights the potential for improving the antifungal efficacy of this scaffold through targeted chemical modifications.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of the compounds against fungal strains is typically determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a suspension is prepared in sterile saline and adjusted to a specific turbidity.
- Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.



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Anti-inflammatory and Other Activities

Derivatives of **2-(4-phenylthiazol-2-yl)acetic acid** have also been explored for other therapeutic applications, including as anti-inflammatory agents and cholinesterase inhibitors for

the potential treatment of Alzheimer's disease.

Comparative In Vitro Enzyme Inhibition Data

Compound ID	Target Enzyme	IC50 (μM)	Reference
Compound 3c	COX-1	Similar to reference drug	[5]
[2-(4-Benzoxypyhenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone	Acetylcholinesterase (AChE)	8.86	[6]
[2-(4-Benzoxypyhenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone	Butyrylcholinesterase (BuChE)	1.03	[6]

Structure-Activity Relationship (SAR) Summary for Other Activities:

- COX-1 Inhibition: The presence of an acetic acid residue, similar to that in common NSAIDs like ibuprofen, is a key feature for the COX-1 inhibitory activity of these compounds.[5]
- Cholinesterase Inhibition: Modifications on the 2-phenylthiazole scaffold have yielded potent inhibitors of both AChE and BuChE, with one derivative showing an IC50 of 1.03 μM against BuChE.[6]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The cholinesterase inhibitory activities of the compounds are often evaluated using Ellman's method.

- Reagent Preparation: Prepare solutions of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCl) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic

acid) (DTNB) as Ellman's reagent, and the respective enzyme (AChE or BuChE) in a suitable buffer.

- Reaction Mixture: In a 96-well plate, add the buffer, test compound, and enzyme solution. Incubate for a short period.
- Initiate Reaction: Add the substrate (ATCl or BTCl) and DTNB to start the reaction.
- Absorbance Measurement: Measure the change in absorbance at 412 nm over time. The rate of reaction is proportional to the enzyme activity.
- IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

The **2-(4-phenylthiazol-2-yl)acetic acid** framework and its close analogs represent a versatile scaffold for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with anticancer, antifungal, and anti-inflammatory properties. Further research, including *in vivo* studies and detailed pharmacokinetic profiling, is warranted to fully elucidate the therapeutic potential of these promising derivatives. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to design and evaluate new compounds based on this privileged scaffold.

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